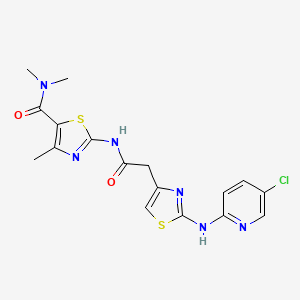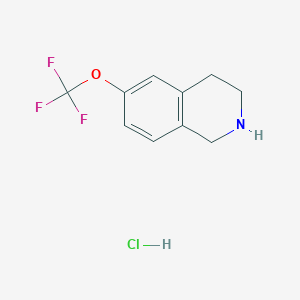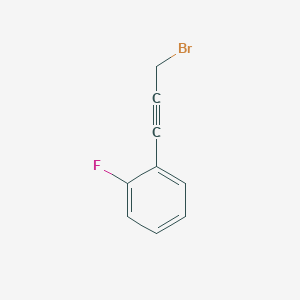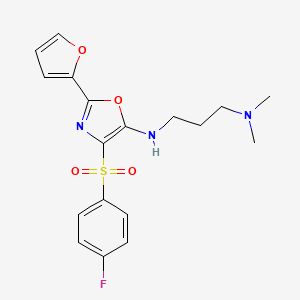
N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various functional groups including a carboxamide, a sulfanylidene, and a pentyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the quinazoline core could be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation reactions, while the sulfanylidene group might be involved in redox reactions .科学的研究の応用
Synthesis and Cytotoxic Activity
N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide and its derivatives have been explored for their cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure to the compound , were synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Many of these compounds were found to be potent cytotoxins, with IC(50) values less than 10 nM, indicating their potential as therapeutic agents against cancer (Deady et al., 2003).
Structural Analysis and DFT Studies
The structural and electronic properties of similar compounds have been extensively studied to understand their interaction with biological targets. For example, a study on N-(4-acetylphenyl)quinoline-3-carboxamide, which shares a core structural motif with the compound , provided in-depth structural analysis through spectral characterization and single crystal X-ray diffraction. Such studies are crucial for designing more effective derivatives with enhanced biological activity (Polo-Cuadrado et al., 2021).
Biological Studies of Derivatives
Derivatives of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide have also been synthesized and characterized for their biological activities. For instance, 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives exhibited good antibacterial and potent antioxidant activities in vitro, demonstrating the compound's potential for development into therapeutic agents with multiple biological activities (Karanth et al., 2019).
Synthesis and Characterization of Polyamides
In the field of materials science, derivatives of the compound have been utilized in the synthesis of new aromatic polyamides containing ether linkages and pendant pentadecyl chains. These polyamides exhibit enhanced solubility and thermal stability, indicating their potential application in the development of advanced polymeric materials (More et al., 2010).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it might pose a dust hazard. If it’s reactive, it might pose a fire or explosion hazard. It’s also important to consider potential health hazards, such as toxicity or irritation .
将来の方向性
The future research directions for this compound would depend on its properties and potential applications. For instance, if it has promising biological activity, it might be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in the synthesis of other complex molecules .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form 3,4-dimethyl-1-(ethoxycarbonyl)-2-penten-1-one. This intermediate is then reacted with thiourea to form 3,4-dimethyl-2-penten-1-yl isothiocyanate, which is then reacted with 2-aminobenzoic acid to form the desired product.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl acetoacetate", "thiourea", "2-aminobenzoic acid" ], "Reaction": [ "Condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 3,4-dimethyl-1-(ethoxycarbonyl)-2-penten-1-one", "Reaction of 3,4-dimethyl-1-(ethoxycarbonyl)-2-penten-1-one with thiourea to form 3,4-dimethyl-2-penten-1-yl isothiocyanate", "Reaction of 3,4-dimethyl-2-penten-1-yl isothiocyanate with 2-aminobenzoic acid in the presence of a base to form N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
CAS番号 |
362500-91-2 |
製品名 |
N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C22H25N3O2S |
分子量 |
395.52 |
IUPAC名 |
N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |
InChIキー |
MQIINEPLOKQREF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2617097.png)


![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2617104.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)


![ethyl 2-[2-(1-ethylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2617111.png)

